molecular formula C10H19NO2 B12838564 Ethyl 4-(diethylamino)but-2-enoate

Ethyl 4-(diethylamino)but-2-enoate

Cat. No.: B12838564
M. Wt: 185.26 g/mol
InChI Key: FQGKWCFFDSCHOH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(diethylamino)but-2-enoate is an organic compound with the molecular formula C8H15NO2. It is an ester derivative of butenoic acid and contains a diethylamino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(diethylamino)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with diethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(diethylamino)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(diethylamino)but-2-enoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)but-2-enoate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Ethyl 4-(methylamino)but-2-enoate: Contains a methylamino group.

    Ethyl 4-(amino)but-2-enoate: Contains an amino group.

Uniqueness

Ethyl 4-(diethylamino)but-2-enoate is unique due to its specific diethylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl (E)-4-(diethylamino)but-2-enoate

InChI

InChI=1S/C10H19NO2/c1-4-11(5-2)9-7-8-10(12)13-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+

InChI Key

FQGKWCFFDSCHOH-BQYQJAHWSA-N

Isomeric SMILES

CCN(CC)C/C=C/C(=O)OCC

Canonical SMILES

CCN(CC)CC=CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.